

A Technical Guide to the IUPAC Nomenclature of 2-(2-aminoethyl)tetrahydrofuran

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Compound of Interest

Compound Name: 2-Tetrahydrofuran-2-ylethanamine

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This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the IUPAC nomenclature for the molecule commonly known as 2-(2-aminoethyl)tetrahydrofuran. We will deconstruct the name to understand the underlying principles of chemical nomenclature, ensuring clarity and precision in scientific communication.

Introduction: The Importance of Unambiguous Naming

In the fields of chemistry and drug development, precise communication is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming chemical compounds to avoid ambiguity. This system ensures that a chemical name corresponds to a single, unique molecular structure. The compound of interest, with the structure of an aminoethyl group attached to a tetrahydrofuran ring, serves as an excellent case study for applying these systematic rules.

Deconstructing the IUPAC Name: A Step-by-Step Analysis

The preferred IUPAC name for the molecule with the common name 2-(2-aminoethyl)tetrahydrofuran is 2-(oxolan-2-yl)ethan-1-amine^[1]. Let's break down how this name is derived according to IUPAC nomenclature rules.

Identifying the Principal Functional Group

The first step in IUPAC nomenclature is to identify the principal functional group, which determines the suffix of the name. In this molecule, we have two functional groups: an amine (-NH₂) and an ether (the oxygen within the tetrahydrofuran ring). According to IUPAC priority rules, the amine group has higher priority than the ether. Therefore, the suffix of the name will be "-amine".

Determining the Parent Chain

The parent chain is the longest continuous carbon chain that contains the principal functional group. In this case, the amine group is attached to an ethyl group (-CH₂CH₂-). This two-carbon chain is therefore the parent chain, giving us the base name "ethanamine".

Numbering the Parent Chain

The parent chain is numbered to give the principal functional group the lowest possible locant. The carbon atom directly attached to the amine group is designated as carbon 1.

Figure 1: Numbering of the ethanamine parent chain.

This numbering leads to the name "ethan-1-amine".

Identifying and Naming the Substituent

The tetrahydrofuran ring is treated as a substituent on the parent ethanamine chain. The IUPAC preferred name for the saturated five-membered heterocyclic ether, tetrahydrofuran, is oxolane^{[2][3]}.

When a cyclic group is a substituent, its name is modified by adding the suffix "-yl". Therefore, the substituent is named "oxolanyl".

Locating the Substituent on the Parent Chain and the Ring

The oxolane ring is attached to the second carbon (C2) of the ethan-1-amine parent chain. Therefore, it is a "2-(oxolanyl)" substituent.

Furthermore, we need to specify the point of attachment on the oxolane ring itself. The numbering of the oxolane ring starts at the oxygen atom as position 1 and proceeds around the ring. The attachment point to the ethyl chain is at position 2 of the oxolane ring. This gives us the substituent name "oxolan-2-yl".

Figure 2: Visualization of the numbered oxolane ring and its attachment to the ethan-1-amine chain.

Assembling the Final IUPAC Name

Combining all the components, we arrive at the full, unambiguous IUPAC name: 2-(oxolan-2-yl)ethan-1-amine[1].

An alternative, and also acceptable, IUPAC name is 2-(tetrahydrofuran-2-yl)ethan-1-amine[1]. This name uses the more common name for the heterocyclic ring system.

Compound Identifiers and Properties

For comprehensive identification and characterization, the following information is crucial for researchers.

| Identifier | Value | Source |
|------------------------|---------------------------------------|--------|
| Preferred IUPAC Name | 2-(oxolan-2-yl)ethan-1-amine | [1] |
| Alternative IUPAC Name | 2-(tetrahydrofuran-2-yl)ethan-1-amine | [1] |
| CAS Number | 98277-97-5 | [1] |
| Molecular Formula | C ₆ H ₁₃ NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |

Conclusion

The systematic application of IUPAC nomenclature rules allows for the precise and unambiguous naming of chemical structures. For the molecule with a 2-aminoethyl group attached to a tetrahydrofuran ring at the 2-position, the preferred IUPAC name is 2-(oxolan-2-

yl)ethan-1-amine. Understanding the principles behind this nomenclature is essential for clear communication in scientific research and development.

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References

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- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
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